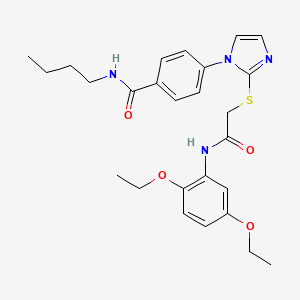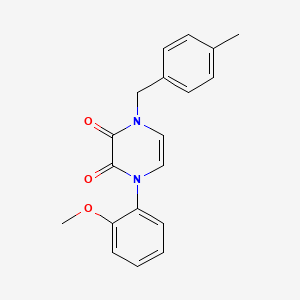
2-(4-Methanesulfonylphenyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2031269-26-6 . It has a molecular weight of 277.77 . The IUPAC name for this compound is 2-(4-(methylsulfonyl)phenyl)morpholine hydrochloride . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is 1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 277.77 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a compound related to 2-(4-Methanesulfonylphenyl)morpholine hydrochloride, has been explored for its antimicrobial properties. A study investigated its modulating activity against standard and multi-resistant strains of bacteria and fungi, revealing its potential in enhancing antibiotic efficacy against Pseudomonas aeruginosa when combined with amikacin, showcasing a significant reduction in the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).
Synthesis and Molecular Structure
Research into similar sulfonamide compounds highlights their relevance in developing novel therapeutic agents. For instance, the synthesis and structural analysis of biologically active aromatic sulfonamides and their hydrochloride salts, including compounds with morpholine groups, have provided insights into their potential biological significance. This includes elucidating their crystal and molecular structures to understand better the molecular basis of their activity (Remko et al., 2010).
Protective Groups in Synthesis
The utilization of sulfinamides as protective groups in synthesizing morpholines, including the hydrochloride salts, showcases the versatility of sulfonamide compounds in organic synthesis. This methodology has proven efficient in the formal synthesis of antidepressant drugs, demonstrating the chemical utility of sulfonamide derivatives in drug development (Fritz et al., 2011).
Material Science Applications
Sulfonated poly(aryl ether sulfone) compounds containing morpholine units have been investigated for their application in proton exchange membranes, highlighting the broader applicability of morpholine derivatives in material science. These materials exhibit low water uptake and high proton conductivity, making them suitable for fuel cell applications (Zhang et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDFCWJHUCSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

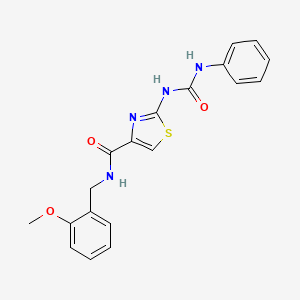
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)
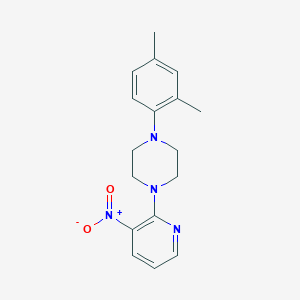
![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)
![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)
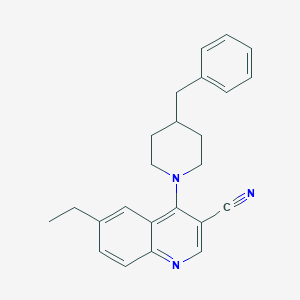

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
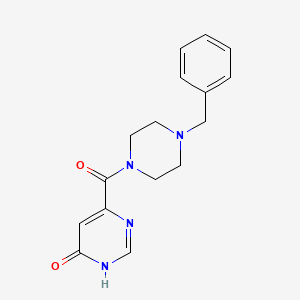

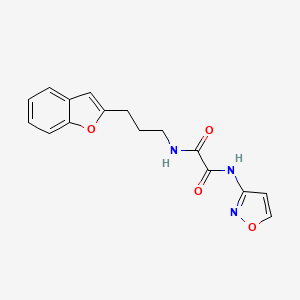
![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
